molecular formula C20H23N5O3S B2999077 N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-methoxybenzenesulfonamide CAS No. 923186-43-0

N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-methoxybenzenesulfonamide

Cat. No.: B2999077
CAS No.: 923186-43-0
M. Wt: 413.5
InChI Key: VCZVMRLPIQQDPZ-UHFFFAOYSA-N
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Description

N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H23N5O3S and its molecular weight is 413.5. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Research has focused on synthesizing heterocyclic compounds, with studies exploring the condensation reactions involving pyrimidine derivatives. These reactions have led to the development of various abnormal by-products, highlighting the complexity and potential of pyrimidine chemistry in synthetic applications (Okui et al., 1972).

Pharmacological Applications

Certain derivatives related to the base structure of the queried compound have been investigated for their pharmacological properties. For instance, studies have explored the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases as potential antihypertensive α-blocking agents, indicating the therapeutic relevance of these compounds (Abdel-Wahab et al., 2008).

Anticancer and Antiviral Research

Research into novel zinc phthalocyanines substituted with new benzenesulfonamide derivative groups containing Schiff base has shown significant potential for application in photodynamic therapy, a treatment modality for cancer. These compounds demonstrate high singlet oxygen quantum yield, making them promising candidates for therapeutic applications (Pişkin et al., 2020).

Chemical Synthesis and Characterization

The synthesis and characterization of bifunctional oligo-α-aminopyridines and their copper(II) complexes have been documented, showcasing the diverse applications of pyridine derivatives in coordination chemistry and potential catalytic processes (Hasan et al., 2003).

Molecular Docking Studies

Molecular docking studies have been conducted on novel heterocyclic compounds containing the sulfonamide moiety. These studies aim to identify potential inhibitors against specific targets, demonstrating the compound's relevance in drug design and discovery processes (Hassan, 2014).

Properties

IUPAC Name

N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-4-21-19-13-14(2)22-20(24-19)23-15-5-7-16(8-6-15)25-29(26,27)18-11-9-17(28-3)10-12-18/h5-13,25H,4H2,1-3H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZVMRLPIQQDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.